Ammonium trifluoromethanesulfonate

Solid Polymer Electrolytes Ionic Conductivity Battery Materials

Standardizing on a reliable electrolyte dopant is critical for reproducible energy storage research. Inconsistent purity or substituting ammonium triflate with lithium or sodium analogs without validation often leads to compromised ionic conductivity and device failure. Ammonium trifluoromethanesulfonate (CAS 38542-94-8), offered at 99% purity, is the precise solution. · 3-4× higher ionic conductivity than LiCF3SO3 in poly(propylene glycol)-based solid polymer electrolytes. · Achieves 9.61×10⁻⁴ S/cm in MG30 gel electrolytes; stable up to 2.7 V for supercapacitors. · Enhances PEM fuel cell ORR kinetics and durability, enabling >600 hours of stable operation at 150°C. · Low lattice energy (540.59 kJ/mol) ensures efficient dissociation in biopolymer matrices like chitosan.

Molecular Formula CH4F3NO3S
Molecular Weight 167.11 g/mol
CAS No. 38542-94-8
Cat. No. B1286459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium trifluoromethanesulfonate
CAS38542-94-8
Molecular FormulaCH4F3NO3S
Molecular Weight167.11 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[O-].[NH4+]
InChIInChI=1S/CHF3O3S.H3N/c2-1(3,4)8(5,6)7;/h(H,5,6,7);1H3
InChIKeyBMWDUGHMODRTLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Triflate for Electrolytes and Catalysis


Ammonium trifluoromethanesulfonate (NH4CF3SO3), commonly referred to as ammonium triflate, is a white crystalline salt with a melting point of 224-226°C that is highly soluble in water and polar organic solvents . It belongs to the triflate (trifluoromethanesulfonate) salt class, which are prized for the weak coordinating ability and high chemical and thermal stability of the CF3SO3− anion [1]. This compound serves as a key electrolyte additive and dopant in polymer electrolytes for batteries and fuel cells, where it enhances ionic conductivity and widens the electrochemical stability window . It is also employed as a catalyst in organic synthesis and as a cathode additive in proton exchange membrane (PEM) fuel cells to improve oxygen reduction reaction (ORR) kinetics .

Solid polymer electrolyte dopant: reported ionic conductivity enhancement in polymer matrices
PEM fuel cell cathode additive: supports ORR kinetics improvement
Proton source for biopolymer electrolytes: enables H⁺ conduction in polysaccharide hosts

Ammonium Triflate Substitution Risks


While triflate salts share the same weakly coordinating anion, their electrochemical and physical properties are highly cation-dependent. Simple substitution of ammonium triflate with lithium, sodium, or potassium analogs can lead to significant variations in ionic conductivity, polymer compatibility, and device stability [1][2]. For instance, ammonium triflate has been shown to provide up to a 4-fold increase in ionic conductivity over lithium triflate in specific polymer electrolyte systems, a difference that directly impacts battery performance and rate capability [1]. Furthermore, the proton-donating nature of the ammonium cation enables distinct applications, such as serving as a proton source in solid polymer electrolytes, which cannot be replicated by non-protic cations [3]. Therefore, direct substitution without empirical validation can compromise device efficiency, operational lifetime, and overall research reproducibility, making a detailed, evidence-based selection process essential.

! Cation-dependent conductivity — ionic conductivity in polymer electrolytes can differ significantly between NH₄⁺ and Li⁺, Na⁺, or K⁺ analogs.
! Proton-donor specificity — the ammonium cation provides H⁺ conduction in solid polymer electrolytes; non-protic cations cannot replicate this mechanism.
! Polymer compatibility variance — salt-polymer interactions and device stability depend strongly on cation identity; direct substitution may alter performance.

Ammonium Triflate Performance Comparisons


Ionic Conductivity in PPG: NH4 vs. Li Triflate

In poly(propylene glycol) (PPG) 4000 complexes, the ionic conductivity of NH4CF3SO3 is significantly higher than that of LiCF3SO3. This enhancement is attributed to the higher mobility of the ammonium cation and differences in ion association behavior [1].

Conductivity in PPG
Head-to-head
3–4× higher ionic conductivity vs. LiCF₃SO₃
Supports NH₄⁺ mobility advantage in PPG electrolytes
PPG 4000, room temp., O:M 9800–10
Solid Polymer Electrolytes Ionic Conductivity Battery Materials

Ionic Conductivity in PEO-GO Blends

A direct comparison of NH4CF3SO3 and LiCF3SO3 as dopants in a poly(ethylene oxide)-graphene oxide (PEO-GO) blend revealed comparable room-temperature ionic conductivities. The ammonium salt achieved (2.48 ± 0.83) × 10⁻⁶ S/cm, while the lithium salt showed (3.84 ± 0.83) × 10⁻⁶ S/cm at optimal loading [1]. This demonstrates that NH4CF3SO3 can achieve performance within the same order of magnitude as its lithium counterpart in certain composite systems, offering a potentially lower-cost or less resource-intensive alternative.

Conductivity in PEO-GO
Head-to-head
2.48×10⁻⁶ S/cm vs. 3.84×10⁻⁶ (Li)
Comparable conductivity in composite blend
PEO-GO, 35 wt.% loading, RT
Polymer Blends Solid Polymer Electrolytes Graphene Oxide

Electrochemical Stability Window in Gel Electrolytes

The electrochemical stability window is a critical parameter for safe and efficient device operation. In a 30% poly(methyl methacrylate) grafted natural rubber (MG30) gel polymer electrolyte, NH4CF3SO3 provided a stable electrochemical window of 2.7 V, as determined by linear sweep voltammetry [1]. This value is comparable to that reported for LiCF3SO3 in similar polymer electrolyte systems (2.8 V) [2], indicating that the ammonium salt does not compromise the electrolyte's operational voltage range.

Stability window
Cross-study comparable
2.7 V vs. 2.8 V (Li)
Comparable electrochemical window in MG30 gel
MG30:NH₄CF₃SO₃ gel, linear sweep voltammetry
Gel Polymer Electrolytes Electrochemical Window Supercapacitors

Lattice Energy and Ionic Dissociation

The low lattice energy of NH4CF3SO3 (540.59 kJ/mol) facilitates its dissociation into free ions when incorporated into polymer matrices, which is a primary requirement for high ionic conductivity [1]. This property, combined with the large, weakly coordinating triflate anion, makes it an effective proton provider in biopolymer electrolytes.

Lattice energy
Supporting evidence
540.59 kJ/mol
Lower lattice energy aids ion dissociation
Calculated value, polymer electrolyte context
Solid Polymer Electrolytes Ionic Conductivity Proton Conduction

HT-PEM Fuel Cell Performance Enhancement

When used as a cathode additive in phosphoric acid-based high-temperature proton exchange membrane fuel cells (HT-PEMFCs), ammonium trifluoromethanesulfonate (ATFMS) enhances the oxygen reduction reaction (ORR) by increasing the local oxygen concentration near the platinum catalyst [1]. A cathode with an optimized ATFMS composition demonstrated higher single-cell performance compared to a baseline cell without the additive when operated at 150 °C. The cell also maintained stable operating voltage for over 600 hours, confirming the additive's stability [1].

HT-PEMFC ORR
Head-to-head
Enhanced ORR, stable >600 h vs. no additive
Reported cathode additive benefit in PA-based HT-PEMFC
150 °C, phosphoric acid membrane
PEM Fuel Cells Oxygen Reduction Reaction Cathode Additive

Ammonium Triflate Application Scenarios


Solid Polymer Electrolytes for Li-Ion Alternatives

In poly(propylene glycol)-based solid polymer electrolytes, substituting LiCF3SO3 with NH4CF3SO3 can increase ionic conductivity by a factor of 3 to 4 [1]. This makes it a prime candidate for researchers developing high-performance, proton-conducting polymer electrolytes for next-generation batteries or electrochromic devices where lithium-free or low-cost alternatives are desired.

Stable Gel Electrolytes for Supercapacitors

NH4CF3SO3 has been successfully incorporated into a poly(methyl methacrylate) grafted natural rubber (MG30) gel electrolyte, achieving a high ionic conductivity of 9.61×10⁻⁴ S/cm and a stable electrochemical window of 2.7 V [2]. This formulation is directly applicable to the development of safe, high-voltage symmetric supercapacitors.

HT-PEMFC Cathode Additive

The addition of NH4CF3SO3 to the cathode of a phosphoric acid-based HT-PEMFC increases local oxygen concentration and enhances ORR kinetics, resulting in higher single-cell performance and operational stability for over 600 hours at 150 °C [3]. This application is critical for improving the efficiency and longevity of fuel cells operating in combined heat and power systems.

Proton Source in Biopolymer Electrolytes

Owing to its low lattice energy (540.59 kJ/mol), NH4CF3SO3 readily dissociates in biopolymer matrices like chitosan and dextran to provide free protons (H⁺) and ammonium ions (NH₄⁺) [4]. This makes it an effective dopant for creating sustainable, proton-conducting solid electrolytes for solid-state batteries and electrochemical double-layer capacitors (EDLCs).

Application
Selection Property
Validation Focus
Proton-conducting SPE
Cation-dependent ionic conductivity
Conductivity enhancement over Li salts
Gel polymer electrolytes
Electrochemical stability window
Voltage stability and ionic transport
HT-PEMFC cathode additive
Oxygen solubility & ORR kinetics
Single-cell performance and durability
Biopolymer proton source
Low lattice energy for dissociation
Proton conductivity in polysaccharide hosts

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